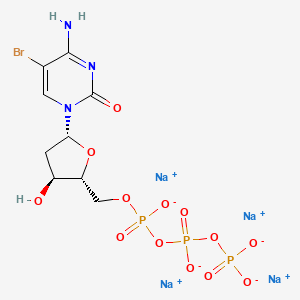Cytidine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-
CAS No.: 30419-11-5
Cat. No.: VC16196747
Molecular Formula: C9H11BrN3Na4O13P3
Molecular Weight: 633.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 30419-11-5 |
|---|---|
| Molecular Formula | C9H11BrN3Na4O13P3 |
| Molecular Weight | 633.98 g/mol |
| IUPAC Name | tetrasodium;[[[(2R,3S,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
| Standard InChI | InChI=1S/C9H15BrN3O13P3.4Na/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h2,5-7,14H,1,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18);;;;/q;4*+1/p-4/t5-,6+,7+;;;;/m0..../s1 |
| Standard InChI Key | HKKQEPGVXIEIMM-YYWCTZDQSA-J |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
| Canonical SMILES | C1C(C(OC1N2C=C(C(=NC2=O)N)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Introduction
Structural and Chemical Properties
Molecular Architecture
5-Bromo-dCTP is a derivative of deoxycytidine triphosphate (dCTP), with two key modifications:
-
5-Bromocytosine Base: A bromine atom replaces the hydrogen at the 5-position of the cytosine ring, altering electronic properties and base-pairing behavior .
-
2'-Deoxyribose Sugar: The absence of the 2'-hydroxyl group distinguishes it from ribonucleotides, rendering it suitable for DNA synthesis .
The molecular formula of the free acid form is , with a molecular weight of 546.05 g/mol . The triphosphate group at the 5'-position contributes to its role as a substrate for DNA polymerases.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 546.05 g/mol | |
| λ<sub>max</sub> (UV) | 287 nm (Tris-HCl, pH 7.5) | |
| Extinction Coefficient (ε) | 6.0 L mmol<sup>−1</sup> cm<sup>−1</sup> | |
| CAS Number | 30419-11-5 |
Conformational Dynamics
Synthesis and Stability
Synthetic Routes
5-Bromo-dCTP is typically synthesized via phosphoramidite chemistry, where bromination occurs at the cytosine base before triphosphate group addition . A critical step involves the substitution of the 5-hydrogen atom with bromine using brominating agents like -bromosuccinimide (NBS). The final product is purified via anion-exchange chromatography to achieve ≥95% purity .
Applications in Molecular Biology
SELEX and Aptamer Development
5-Bromo-dCTP is integral to the Systematic Evolution of Ligands by Exponential Enrichment (SELEX), where its bromine modification confers nuclease resistance and thermal stability to DNA aptamers . This enables the selection of high-affinity aptamers for therapeutic targets under stringent conditions.
PCR and DNA Sequencing
The 2'-deoxy structure allows incorporation into DNA strands by Taq polymerase, while the bromine atom aids in X-ray crystallography by providing heavy-atom derivatives for phase determination . Additionally, brominated nucleotides can terminate chain elongation in Sanger sequencing when used in limiting concentrations .
Pharmacological and Biochemical Implications
DNA Repair and Mutagenesis
The bromine atom creates a bulky lesion in DNA, which can stall replication forks and trigger mismatch repair mechanisms. This property is exploited in studies of DNA damage response pathways and mutagenesis .
Analytical Characterization
Table 2: Quality Control Metrics
Future Research Directions
-
Therapeutic Aptamers: Optimizing brominated nucleotides for in vivo stability to enhance aptamer half-life in serum.
-
DNA Nanotechnology: Leveraging bromine’s heavy-atom properties for advanced cryo-EM and crystallographic studies.
-
Antiviral Agents: Exploring brominated nucleotides as chain terminators in viral DNA polymerases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume